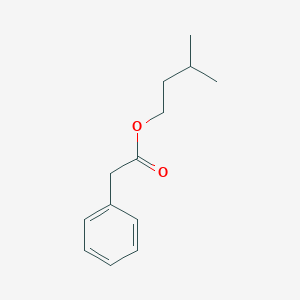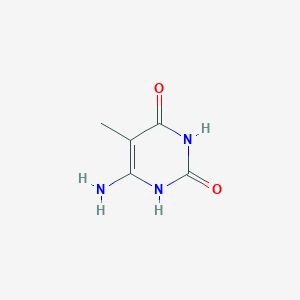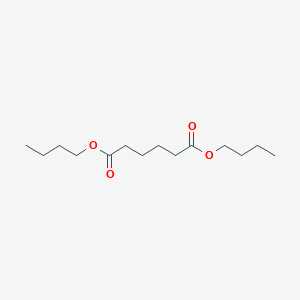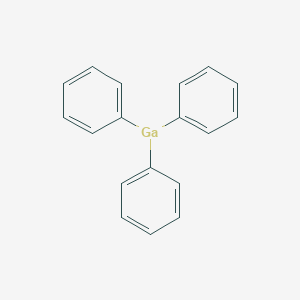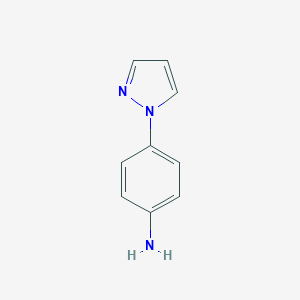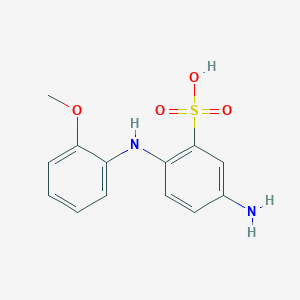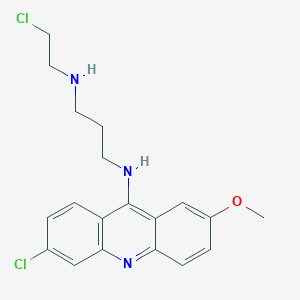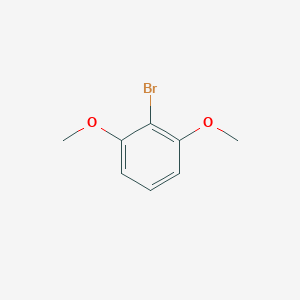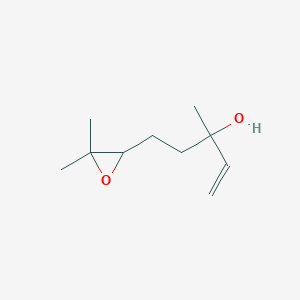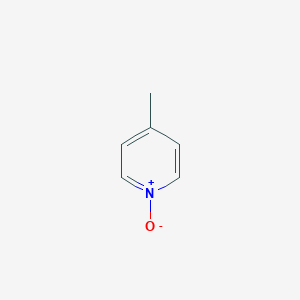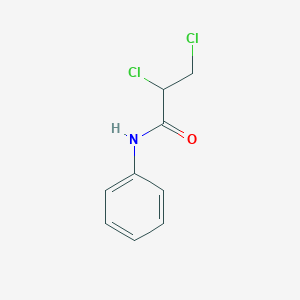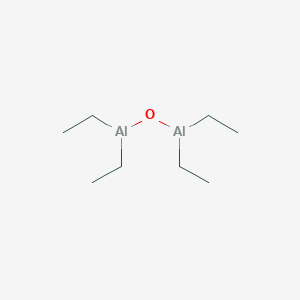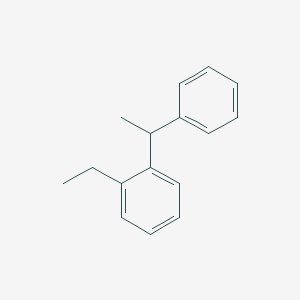
Ethyl(1-phenylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(1-phenylethyl)benzene, also known as ethylstyrene, is an organic compound that belongs to the family of aromatic hydrocarbons. It is a colorless liquid that is commonly used in the chemical industry as a solvent and as a starting material for the synthesis of other compounds. In recent years, there has been growing interest in the scientific research application of ethyl(1-phenylethyl)benzene due to its potential as a building block for the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of ethyl(1-phenylethyl)benzene is not fully understood. However, it is believed to act as a ligand for certain receptors in the body, which can lead to a variety of physiological and biochemical effects.
Biochemische Und Physiologische Effekte
Ethyl(1-phenylethyl)benzene has been shown to have a variety of biochemical and physiological effects. One study found that ethyl(1-phenylethyl)benzene can inhibit the growth of several different types of cancer cells by inducing apoptosis, or programmed cell death. Another study found that ethyl(1-phenylethyl)benzene can reduce inflammation and oxidative stress in the body, which may have therapeutic implications for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl(1-phenylethyl)benzene has several advantages and limitations for use in lab experiments. One advantage is that it is readily available and relatively inexpensive, making it a cost-effective starting material for the synthesis of new compounds. However, one limitation is that it can be difficult to handle due to its low boiling point and high reactivity.
Zukünftige Richtungen
There are several future directions for the scientific research application of ethyl(1-phenylethyl)benzene. One direction is the development of new anti-cancer agents based on ethyl(1-phenylethyl)benzene as a building block. Another direction is the synthesis of new materials with unique properties based on ethyl(1-phenylethyl)benzene as a precursor. Additionally, further studies are needed to fully elucidate the mechanism of action of ethyl(1-phenylethyl)benzene and to explore its potential therapeutic applications for a variety of diseases.
Synthesemethoden
Ethyl(1-phenylethyl)benzene can be synthesized by the alkylation of benzene with ethylbromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, which involves the formation of a carbocation intermediate that reacts with benzene to form the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl(1-phenylethyl)benzene has been the subject of several scientific studies due to its potential as a building block for the development of new drugs and materials. One study investigated the use of ethyl(1-phenylethyl)benzene as a starting material for the synthesis of novel anti-cancer agents. The researchers were able to synthesize a series of compounds that showed promising activity against several different types of cancer cells.
Another study focused on the use of ethyl(1-phenylethyl)benzene as a precursor for the synthesis of new materials with unique properties. The researchers were able to synthesize a series of polymers that exhibited high thermal stability and excellent mechanical properties.
Eigenschaften
CAS-Nummer |
18908-70-8 |
|---|---|
Produktname |
Ethyl(1-phenylethyl)benzene |
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1-ethyl-2-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-14-9-7-8-12-16(14)13(2)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
SCKLXKXVABYWRC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C(C)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1=CC=CC=C1C(C)C2=CC=CC=C2 |
Andere CAS-Nummern |
35254-73-0 |
Synonyme |
1-(2-Ethylphenyl)-1-phenylethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
